4-chlorophenacyl thiocyanate
CAS No.: 19339-59-4
Cat. No.: VC21070002
Molecular Formula: C9H6ClNOS
Molecular Weight: 211.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19339-59-4 |
---|---|
Molecular Formula | C9H6ClNOS |
Molecular Weight | 211.67 g/mol |
IUPAC Name | [2-(4-chlorophenyl)-2-oxoethyl] thiocyanate |
Standard InChI | InChI=1S/C9H6ClNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 |
Standard InChI Key | JSIQRJQKMVTGJN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)CSC#N)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=O)CSC#N)Cl |
Introduction
Physical and Chemical Properties
4-Chlorophenacyl thiocyanate possesses a defined set of physical and chemical properties that determine its behavior in different environments and reactions. Understanding these properties is essential for researchers working with this compound.
Structural and Molecular Properties
The molecular formula of 4-chlorophenacyl thiocyanate is C₉H₆ClNOS with a calculated molar mass of 211.67 g/mol . Its structure consists of a 4-chlorophenyl group attached to a carbonyl (C=O) group, which is connected to a methylene (CH₂) bridge linked to a thiocyanate (-SCN) moiety. This arrangement of atoms and functional groups determines the compound's reactivity patterns and physical characteristics.
Physical Properties
The physical properties of 4-chlorophenacyl thiocyanate are summarized in the following table:
The relatively high melting point (133-137 °C) indicates significant intermolecular forces, likely including dipole-dipole interactions and possibly hydrogen bonding. The predicted boiling point of approximately 381°C suggests low volatility under standard conditions .
Related Chemistry and Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume